molecular formula C10H9N B11923682 3-Methylene-2,3-dihydroisoquinoline CAS No. 74488-22-5

3-Methylene-2,3-dihydroisoquinoline

Cat. No.: B11923682
CAS No.: 74488-22-5
M. Wt: 143.18 g/mol
InChI Key: VRXZJOHXJJTEPI-UHFFFAOYSA-N
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Description

3-Methylene-2,3-dihydroisoquinoline: is a heterocyclic organic compound belonging to the isoquinoline family It features a methylene group attached to the second and third positions of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-2,3-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acylated β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Methylene-2,3-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Methylene-2,3-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylene-2,3-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: Lacks the methylene group at the third position.

    Tetrahydroisoquinoline: Fully saturated isoquinoline derivative.

    Isoquinoline: Aromatic compound without hydrogenation.

Uniqueness

3-Methylene-2,3-dihydroisoquinoline is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

74488-22-5

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-methylidene-2H-isoquinoline

InChI

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7,11H,1H2

InChI Key

VRXZJOHXJJTEPI-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C2C=CC=CC2=CN1

Origin of Product

United States

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